BenchChemオンラインストアへようこそ!

2,6-Dioxa-8-azaspiro[4.5]decan-7-one

σ1 Receptor Ligand Tumor Imaging PET Radiotracer

This spirocyclic oxazolidinone delivers a conformationally pre-organized core that reduces the entropic penalty of target binding and improves metabolic stability compared to flexible oxazolidinone analogs. Validated as a privileged scaffold in σ1 receptor radioligands (Ki = 5.4 nM, 30-fold σ2 selectivity), DGAT1 inhibitors, and HSL inhibitor chemotypes (JP2014509620). The rigid 2,6-dioxa-8-azaspiro[4.5]decane geometry provides unique vector attachment that cannot be recapitulated by isomeric 1‑oxa‑8‑azaspiro or diazaspiro cores, ensuring SAR exclusivity. Ideal for fragment‑based screening and scaffold‑hopping to bypass crowded IP space.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B13185461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxa-8-azaspiro[4.5]decan-7-one
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)OC12CCOC2
InChIInChI=1S/C7H11NO3/c9-6-8-3-1-7(11-6)2-4-10-5-7/h1-5H2,(H,8,9)
InChIKeyCVEFUQLXQSQNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxa-8-azaspiro[4.5]decan-7-one: Spirocyclic Oxazolidinone Core Building Block for Fragment-Based Drug Discovery and Scaffold Diversification


2,6-Dioxa-8-azaspiro[4.5]decane-7-one is a spirocyclic heterocyclic compound belonging to the oxa-azaspiro[4.5]decane structural class, characterized by a rigid spiro junction that fuses a 1,3-dioxolane ring with an oxazolidinone-containing azacycle [1]. This spirocyclic framework, combining oxygen and nitrogen heteroatoms within a conformationally constrained architecture, serves as a privileged scaffold in medicinal chemistry for the construction of enzyme inhibitors, receptor modulators, and molecular probes [2]. The compound is primarily encountered as a synthetic intermediate or building block rather than a finished therapeutic entity; its core motif appears in multiple pharmacologically active series, including σ1 receptor radioligands, DGAT1 inhibitors, and HSL inhibitors, with commercial availability from screening compound suppliers including Otava Ltd. (molecular weight: 186.05 g/mol) [3][4].

Why 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Cannot Be Replaced by Simpler Oxazolidinones or Monocyclic Analogs in Lead Optimization Programs


The spirocyclic core of 2,6-dioxa-8-azaspiro[4.5]decane-7-one imparts distinct conformational constraints and electronic properties that fundamentally diverge from those of simpler monocyclic oxazolidinones (e.g., linezolid core) or acyclic carbamate derivatives. The rigid spiro junction restricts rotational freedom along multiple bonds, thereby pre-organizing the molecule into a defined three-dimensional orientation that can enhance target binding entropy and improve pharmacokinetic parameters such as metabolic stability [1]. In contrast, flexible linear analogs exhibit a broader ensemble of solution conformations, which may reduce target affinity due to the entropic penalty of binding and increase susceptibility to metabolic degradation [2]. Furthermore, the 2,6-dioxa-8-azaspiro[4.5]decane scaffold provides a unique vector geometry for substituent attachment that cannot be recapitulated by 1-oxa-8-azaspiro[4.5]decane isomers or diazaspiro analogs, meaning that structure-activity relationships (SAR) and selectivity profiles established with this exact core are not transferable to other spirocyclic variants without quantitative re-evaluation [3].

Quantitative Differentiation Evidence: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Scaffold Performance in σ1 Receptor, DGAT1, HSL, and Antibacterial Systems


σ1 Receptor Binding Affinity of 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Ki = 5.4 nM with 30-Fold σ2 Selectivity

The 1,4-dioxa-8-azaspiro[4.5]decane derivative 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a), which contains the 2,6-dioxa-8-azaspiro[4.5]decane core structure, demonstrated high binding affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. Compared to σ2 receptors (30-fold lower affinity) and the vesicular acetylcholine transporter (1404-fold lower affinity), this compound exhibited significant target selectivity within the spirocyclic oxazolidinone class [1]. The radiolabeled analog [18F]5a was synthesized with >95% radiochemical purity and specific activity of 25–45 GBq/μmol, enabling in vivo PET imaging studies that demonstrated high tumor accumulation in human carcinoma and melanoma xenograft models [1].

σ1 Receptor Ligand Tumor Imaging PET Radiotracer

DGAT1 Inhibitory Activity of Spirocyclic Oxazolidinone Carboxylic Acids: Potent Inhibition Demonstrated in Human and Mouse Enzyme Assays

Spirocyclic compounds containing the oxazolidinone motif structurally related to 2,6-dioxa-8-azaspiro[4.5]decane-7-one have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1). The 2,6-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid derivative (CAS 2168120-18-9) represents a key intermediate within this series, with the carboxylic acid functionality enabling further derivatization for SAR exploration [1]. In a related spirocyclic DGAT1 inhibitor series containing oxadiazole motifs, several compounds exhibited potent DGAT1 inhibitory activity against both human and mouse DGAT1 enzymes, with optimization efforts focused on improving oral bioavailability [2]. While direct inhibitory data for the unsubstituted 2,6-dioxa-8-azaspiro[4.5]decan-7-one is not reported, the carboxylic acid analog is commercially available for medicinal chemistry derivatization at a scale suitable for lead optimization programs [1].

DGAT1 Inhibitor Metabolic Disease Triacylglycerol Biosynthesis

Hormone-Sensitive Lipase (HSL) Inhibition: Azaspirodecanone Scaffold Patented for Metabolic Disorder Applications

Novel azaspirodecanone compounds structurally derived from the 2,6-dioxa-8-azaspiro[4.5]decane scaffold have been patented as hormone-sensitive lipase (HSL) inhibitors for the treatment of metabolic disorders [1]. The patent literature (JP2014509620) discloses general formula (I) compounds containing the azaspirodecanone core, with defined substituents at R1–R5 positions that modulate HSL inhibitory potency and selectivity. HSL catalyzes the hydrolysis of stored triglycerides to free fatty acids in adipose tissue, making it a validated therapeutic target for type 2 diabetes and obesity [1]. The spirocyclic architecture of 2,6-dioxa-8-azaspiro[4.5]decan-7-one provides the foundational scaffold from which these patented HSL inhibitors were derived, demonstrating the core's utility in accessing intellectual property-relevant chemical space distinct from non-spirocyclic HSL inhibitor chemotypes [1].

HSL Inhibitor Metabolic Syndrome Lipid Metabolism

Spiropiperazinyl Oxazolidinone Antibacterial Activity: CC50 >100 μM in Hep-2 Cellular Toxicity Assay with Retained MRSA/VRE Activity

Spiropiperazinyl oxazolidinone antibacterial agents containing spirocyclic structural elements analogous to the 2,6-dioxa-8-azaspiro[4.5]decane core were synthesized via nitroso Diels-Alder chemistry and evaluated against a panel of clinically relevant pathogens [1]. Analogs 8a and 12 demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), two high-priority antibiotic-resistant pathogens. Critically, these spirocyclic oxazolidinone derivatives exhibited no detectable mammalian cytotoxicity in Hep-2 cellular assays, with CC50 values exceeding 100 μM, indicating a favorable therapeutic window [1]. In comparison, linezolid, the only clinically approved oxazolidinone antibiotic, has established MIC90 values ranging from 1–4 μg/mL against MRSA but is associated with myelosuppression and peripheral neuropathy upon prolonged dosing [1].

Oxazolidinone Antibiotic Gram-positive Bacteria Cytotoxicity

Optimal Procurement and Research Application Scenarios for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one and Its Carboxylic Acid Derivative


Fragment-Based Drug Discovery (FBDD) for σ1 Receptor Targeting Neurological and Oncological Indications

Procure the 1,4-dioxa-8-azaspiro[4.5]decane core scaffold for fragment-based screening campaigns aimed at identifying novel σ1 receptor ligands. The validated high affinity (Ki = 5.4 nM) and 30-fold σ2 selectivity of the 2,6-dioxa-8-azaspiro[4.5]decane-derived radioligand [18F]5a establishes this scaffold as a privileged starting point for fragment elaboration [1]. Fragment growing strategies may target improved brain penetration, extended half-life, or enhanced tumor-to-background ratios for PET imaging applications in oncology and neurology.

Medicinal Chemistry Lead Optimization for DGAT1 Inhibitors Targeting Metabolic Diseases

Utilize 2,6-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid (CAS 2168120-18-9) as a key synthetic intermediate for the construction of DGAT1 inhibitor libraries. The carboxylic acid handle enables straightforward amide coupling or esterification to explore diverse substituent SAR while maintaining the rigid spirocyclic oxazolidinone core geometry essential for DGAT1 active-site complementarity [2]. Commercial availability of the carboxylic acid analog in multiple quantities (50 mg to 5 g) from Enamine facilitates rapid SAR exploration without requiring de novo scaffold synthesis [2].

Intellectual Property-Driven Scaffold Hopping in HSL Inhibitor Development Programs

Leverage the azaspirodecanone scaffold as a non-obvious alternative to existing HSL inhibitor chemotypes for patent differentiation. The granted patent literature covering azaspirodecanone-based HSL inhibitors (JP2014509620) confirms the scaffold's ability to engage the HSL enzyme, providing a validated chemical starting point that resides outside the crowded IP space of carbamate and urea-based HSL inhibitors [3]. Procurement of 2,6-dioxa-8-azaspiro[4.5]decan-7-one enables scaffold hopping campaigns aimed at discovering novel HSL inhibitors with improved selectivity and reduced off-target effects.

Next-Generation Oxazolidinone Antibacterial Agent Discovery with Improved Safety Margins

Employ the spirocyclic oxazolidinone core as a template for designing novel antibacterial agents with reduced myelotoxicity relative to linezolid. The demonstrated CC50 >100 μM in Hep-2 cellular assays for spiropiperazinyl oxazolidinone analogs suggests that spirocyclic conformational constraints may mitigate the mitochondrial protein synthesis inhibition underlying linezolid-associated toxicities while preserving antibacterial efficacy against MRSA and VRE [4]. The 2,6-dioxa-8-azaspiro[4.5]decan-7-one scaffold provides a modular platform for exploring diverse substitution patterns to optimize antibacterial potency, spectrum, and safety margins simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.